molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B580980
M. Wt: 188.113
InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound that appears as a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain medications .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed to obtain an intermediate product. This is followed by the addition of chlorobenzene and trifluoroacetic anhydride under stirring. The mixture is heated, and methanesulfonic acid is added to the mixed reaction solution. After the reaction, the solution is concentrated under reduced pressure until it is dried. The pH is then regulated to 12, and organic phases are separated out. Impurities are removed to obtain another intermediate product. Finally, palladium/carbon and an ethanol solution of the intermediate product are added under the protection of nitrogen in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated out, washed, and dried to a constant weight to obtain the final product .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is C6H8ClF3N4 .


Chemical Reactions Analysis

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a white to light yellow crystalline powder . It has a melting point of 264 °C .

Scientific Research Applications

1. Anti-Cancer Studies

  • Application Summary: 3-Trifluoromethyl-[1,2,4]triazolo[4,3-A]pyrazine derivatives have been synthesized and screened for their anti-cancer properties . The target molecules were effectively screened for their anti-cancer properties and the results are promising .
  • Methods of Application: The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
  • Results: The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

2. Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

  • Application Summary: A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed .
  • Methods of Application: This method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials .
  • Results: The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .

3. Treatment of Type II-Diabetes Mellitus

  • Application Summary: 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-A]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

4. Anti-Tumor Studies

  • Application Summary: Certain derivatives of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine have shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
  • Results: The compound with the most potential, 22i, exhibited excellent anti-tumor activity with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .

5. Anti-Bacterial Studies

  • Application Summary: Triazolopyrazine derivatives, including 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine, have been studied for their anti-bacterial properties .

6. Anti-Fungal Studies

  • Application Summary: Triazolopyrazine derivatives, including 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine, have been studied for their anti-fungal properties .

7. Anti-Convulsant Studies

  • Application Summary: Trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs .

8. Anti-HIV-1 Studies

  • Application Summary: Trifluoromethyl-1,2,4-triazole derivatives have been used as anti-HIV-1 reagents .

9. NK1-Receptor Ligand

  • Application Summary: Trifluoromethyl-1,2,4-triazole derivatives have been used as NK1-receptor ligands .

Safety And Hazards

This compound should be handled with care as it is considered hazardous . It should not be ingested, inhaled, or come into contact with the eyes, skin, or clothing . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .

Future Directions

Given its broad-spectrum pharmaceutical activity, there is potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYGAGDPASJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652226
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

CAS RN

486460-20-2
Record name 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486460-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To title compound 477 (3.12 g, 15.14 mmol) was added PPA (15 mL). The mixture was heated to 150° C. for 1 h then poured over water. The aqueous was basified with conc. NH4OH (exotherm) at 0° C. Water was added until everything was dissolved. The mixture was extracted with ethyl acetate (×4). The organics were washed with brine, died over Na2SO4, filtered and concentrated to a brown paste. The residue was purified by flash chromatography (0% to 70% ethyl acetate in hexanes) to afford title compound 478 (0.9 g, 32%) as a brown solid. MS (m/z): 189.1 (M+H).
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3.12 g
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Yield
32%

Synthesis routes and methods II

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
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polyphosphoric acid
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Synthesis routes and methods III

Procedure details

A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature (P. J. Nelson and K. T. Potts, J. Org. Chem. 1962, 27, 3243, except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane), TFA (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted with ethyl acetate (3×), washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid (861 mg). 1H NMR (500 MHz, CDCl3) δ 8.17˜8.20 (m, 2H), 9.54 (s, 1H). LC/MS (M+1) 189.
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820 mg
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Citations

For This Compound
85
Citations
MR Mannam, SR Devineni, CM Pavuluri… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine (11), …
Number of citations: 19 www.tandfonline.com
D Kim, L Wang, M Beconi, GJ Eiermann… - Journal of medicinal …, 2005 - ACS Publications
A novel series of β-amino amides incorporating fused heterocycles, ie, triazolopiperazines, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the …
Number of citations: 996 pubs.acs.org
Q Zhang, X Liu, B Zhang, L Tan… - IOP Conference Series …, 2019 - iopscience.iop.org
3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine is an important intermediate for the synthesis of many small molecule anticancer drugs. It was synthesized from 2, 3-dichloropyrazine, N 2 …
Number of citations: 3 iopscience.iop.org
LH Nitlikar, SN Darandale… - Letters in Organic …, 2013 - ingentaconnect.com
The practical synthesis of 3-(trifluoromethyl)-triazolopiperazine the key intermediate of Sitagliptin and 3- (trifluoromethyl)-triazolopyridine was carried out employing industrially feasible …
Number of citations: 10 www.ingentaconnect.com
HNPR Chittireddy, JVS Kumar, A Bhimireddy… - Molecules, 2022 - mdpi.com
The purpose of this research study was to develop an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso …
Number of citations: 3 www.mdpi.com
B Hemmeryckx, M Swinnen, DJ Gallacher… - European Journal of …, 2014 - Elsevier
To investigate the chronic effect of sitagliptin (7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-(3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate (1:1) …
Number of citations: 16 www.sciencedirect.com
F Liu, W Yu, W Ou, X Wang, L Ruan… - Journal of Chemical …, 2010 - journals.sagepub.com
An efficient asymmetric synthesis of Sitagliptin, a new DPP-IV inhibitor for the treatment of type 2 diabetes mellitus has been developed. The beta-amino acid fragment of Sitagliptin was …
Number of citations: 28 journals.sagepub.com
SB Jadhav, SK Kupkar, DL Dharam, AM Jangam… - Ind J Pharm Edu Res, 2013 - ijper.org
IJPER Jan-Mar Page 1 Two simple, specific, accurate and precise methods, namely, reverse phase high performance liquid chromatography and high performance thin layer …
Number of citations: 14 www.ijper.org
D Kim, JE Kowalchick, LL Brockunier… - Journal of medicinal …, 2008 - ACS Publications
A series of β-aminoamides bearing triazolopiperazines have been discovered as potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitors by extensive structure–…
Number of citations: 68 pubs.acs.org
M Shah, MS Jan, A Sadiq, S Khan, U Rashid - European Journal of …, 2023 - Elsevier
In case of metabolic disorder like Diabetes mellitus (DM), a number of key enzymes are abnormally expressed and hence they might be excellent targets for antidiabetic drug design. …
Number of citations: 3 www.sciencedirect.com

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